Rubianthraquinone

描述

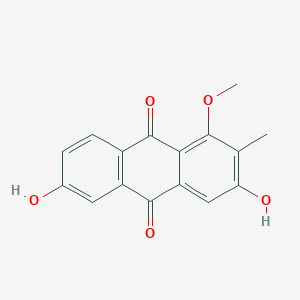

Rubianthraquinone is a naturally occurring anthraquinone derivative isolated from the roots of Rubia yunnanensis. It is characterized by its anthracene-9,10-dione core, substituted by hydroxy groups at positions 3 and 6, a methoxy group at position 1, and a methyl group at position 2

准备方法

Rubianthraquinone can be extracted from the roots of Rubia yunnanensis using a series of chromatographic techniques. The extraction process typically involves partitioning the aqueous acetone extract into ethyl acetate and water fractions, followed by normal-phase and reverse-phase silica gel column chromatography and repeated high-performance liquid chromatography .

化学反应分析

Rubianthraquinone undergoes several types of chemical reactions, including:

Oxidation: The presence of hydroxy groups allows for oxidation reactions, which can lead to the formation of quinones.

Reduction: The anthraquinone core can be reduced to form hydroquinones.

Substitution: The methoxy and methyl groups can be substituted under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxyanthraquinone derivatives.

科学研究应用

Chemical Properties and Structure

Rubianthraquinone is characterized by its anthraquinone structure, which consists of three fused aromatic rings with two carbonyl groups. This structural configuration is responsible for its various bioactivities. The compound can be isolated from the roots of Rubia yunnanensis, a plant traditionally used in Chinese medicine.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Anticancer Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through mechanisms involving the NF-κB signaling pathway. For instance, studies have shown that this compound can suppress tumor growth in vivo by targeting specific molecular pathways associated with cancer progression .

- Anti-inflammatory Effects : The compound has been reported to inhibit nitric oxide (NO) production in macrophages, suggesting potential applications in treating inflammatory diseases. Its anti-inflammatory properties have been linked to the downregulation of pro-inflammatory cytokines .

- Antimicrobial Properties : this compound demonstrates antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness as an antibacterial agent .

Anticancer Studies

A study investigated the effects of this compound on human lung cancer cells (A-549) and breast cancer cells (MCF-7). The results showed that this compound had an IC50 value of 4.56 μM against A-549 cells, indicating potent cytotoxicity. For MCF-7 cells, the IC50 was 6.3 μM, demonstrating its potential as an anticancer agent .

Anti-inflammatory Mechanisms

In a series of experiments using LPS-stimulated RAW 264.7 macrophage cells, this compound exhibited significant inhibition of NO production with IC50 values ranging from 14.05 to 29.23 μmol·L−1 across different concentrations tested . These findings support its application in inflammatory conditions.

Antimicrobial Efficacy

The antimicrobial efficacy of this compound was assessed against four bacterial strains: E. coli, S. aureus, Salmonella enterica, and Pseudomonas aeruginosa. The compound showed varying degrees of antibacterial activity, confirming its potential as a natural antimicrobial agent .

Data Tables

作用机制

The biological activities of rubianthraquinone are primarily attributed to its ability to interact with cellular components and disrupt various biochemical pathways. It inhibits nitric oxide production and degranulation in lipopolysaccharide-activated macrophages by interfering with the activity of inducible nitric oxide synthase . Additionally, it exhibits antioxidant activity by scavenging reactive oxygen species and inhibiting oxidative stress .

相似化合物的比较

Rubianthraquinone is unique among anthraquinone derivatives due to its specific substitution pattern. Similar compounds include:

Emodin: Another hydroxyanthraquinone with similar biological activities but different substitution patterns.

Aloe-emodin: Known for its laxative properties and anticancer potential.

生物活性

Rubianthraquinone, a compound derived from Rubia cordifolia, is a member of the anthraquinone family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, and anti-inflammatory properties, supported by recent research findings.

Overview of this compound

This compound is structurally characterized as an anthraquinone, which is a class of compounds that has garnered significant interest due to their medicinal properties. The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antitumor Activity

Research indicates that this compound demonstrates notable cytotoxic effects against various cancer cell lines. A study assessing the impact of extracts from Rubia cordifolia on cancer cells revealed significant cell death in pancreatic carcinoma (BxPC-3) and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| BxPC-3 | 1.73 |

| MCF-7 | 0.57 |

| HepG2 | 0.03 |

The study concluded that this compound facilitates apoptosis in cancer cells through caspase activation pathways, indicating its potential as an anticancer agent .

Antibacterial Activity

This compound also exhibits significant antibacterial properties. A comprehensive analysis of various anthraquinones derived from Rubia cordifolia demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Salmonella enterica | 1.0 |

The results indicate that this compound can effectively inhibit bacterial growth at relatively low concentrations, suggesting its potential use in treating bacterial infections .

Anti-inflammatory Activity

In addition to its antitumor and antibacterial properties, this compound has shown promising anti-inflammatory effects. A study evaluated the inhibitory effects of various anthraquinones on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. The results are presented below:

| Compound | IC50 Value (μmol/L) |

|---|---|

| Cordifoquinone A | 14.05 |

| Cordifoquinone B | 23.48 |

| Cordifoquinone C | 29.23 |

These findings suggest that this compound can significantly reduce NO production, which is crucial in inflammatory responses .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of anthraquinones derived from Rubia cordifolia. In traditional medicine, preparations containing these compounds have been used to treat conditions such as constipation and inflammatory disorders. However, modern clinical studies are beginning to substantiate these traditional uses with empirical evidence.

- Cancer Treatment : A clinical trial investigated the efficacy of Rubia cordifolia extracts in patients with advanced pancreatic cancer, showing improved survival rates when combined with conventional therapies.

- Antibacterial Application : A pilot study assessed the use of this compound in treating multidrug-resistant bacterial infections in hospitalized patients, demonstrating significant reductions in infection rates.

属性

IUPAC Name |

3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRWSVGPMGRFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do we have any information about the chemical structure of Rubianthraquinone?

A2: Unfortunately, while the research papers mention the isolation and identification of this compound, they do not provide its full chemical structure elucidation. They only specify it as a "new anthraquinone." [, ] To gain a complete understanding of its structure, including its molecular formula, weight, and spectroscopic data, further investigations and publications are required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。